molecular formula C9H11ClFNO2S B2889777 N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411302-92-4

N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride

Cat. No.: B2889777
CAS No.: 2411302-92-4
M. Wt: 251.7
InChI Key: ROQUQAKCAPZMNW-UHFFFAOYSA-N
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Description

N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is a chemical compound with the molecular formula C9H11ClFNO2S and a molecular weight of 251.7 g/mol. This compound is characterized by the presence of a chlorophenyl group, an ethyl group, a methylsulfamoyl group, and a fluoride atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride typically involves the reaction of 3-chlorophenyl ethylamine with methylsulfonyl fluoride under specific reaction conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluoride atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding sulfonamides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate, resulting in the formation of sulfonic acids.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential biochemical processes. For example, it may inhibit sulfonamide-sensitive enzymes, thereby affecting the synthesis of vital cellular components .

Comparison with Similar Compounds

N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride can be compared with other similar compounds, such as:

    N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl chloride: This compound has a chloride atom instead of a fluoride atom, which affects its reactivity and chemical properties.

    N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl bromide:

    N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl iodide: The iodide derivative exhibits unique reactivity due to the larger size and lower electronegativity of the iodine atom.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]-N-methylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO2S/c1-7(12(2)15(11,13)14)8-4-3-5-9(10)6-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQUQAKCAPZMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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